molecular formula C13H11N3O3 B2847286 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 921906-71-0

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No. B2847286
CAS RN: 921906-71-0
M. Wt: 257.249
InChI Key: JFELLANGXFHFOS-UHFFFAOYSA-N
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Description

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide” is a compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is ubiquitous in nature and is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, the removal of two benzoyl groups from 5-(benzofuran-2-yl)benzene-1,3-diol 1,3-dibenzoate with LiAlH4 in ether at room temperature can afford stemofuran .

Scientific Research Applications

Anticancer Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide and its derivatives have been explored for their potential anticancer activities. A study detailed the design, synthesis, and evaluation of a series of compounds for their anticancer efficacy against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug, etoposide, indicating their potential as novel anticancer agents (Ravinaik et al., 2021). Another investigation into the anticancer evaluation of related compounds revealed specific activities against breast cancer cell lines, highlighting the significance of the 1,3,4-oxadiazol moiety in enhancing anticancer properties (Salahuddin et al., 2014).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been a focus of research. One study synthesized and assessed a series of derivatives for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The results demonstrated the potential of these compounds as antibacterial agents, offering a new direction for the development of antimicrobial therapies (Idrees et al., 2020). Another research project explored benzofuran-oxadiazole hybrids, focusing on their design, synthesis, and antimicrobial activity studies. These compounds were evaluated for their activity against various microbial strains, further underscoring the versatility of the oxadiazole moiety in contributing to antimicrobial efficacy (Sanjeeva et al., 2021).

Antitubercular Activity

Exploring the antitubercular potential of this compound derivatives, researchers designed and synthesized a collection of benzofuran-oxadiazole hybrids. These compounds were assessed for their activity against Mycobacterium tuberculosis, with some showing excellent activity. This research highlights the promise of these derivatives in antitubercular drug development, providing valuable insights into the structure-activity relationships critical for enhancing antitubercular efficacy (Negalurmath et al., 2019).

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, future research could focus on the development of benzofuran derivatives for various therapeutic applications.

properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-11(17)14-13-16-15-12(19-13)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFELLANGXFHFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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